

An In-Depth Technical Guide to PI3K-IN-34 (CAS 2458163-94-3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PI3K-IN-34 is a selective inhibitor of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes pivotal to numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **PI3K-IN-34**, based on available scientific literature. Detailed experimental protocols for the evaluation of this compound are also presented to support further research and development.

Chemical Properties

PI3K-IN-34, also referred to as compound 6g in the primary literature, is a morpholinopyrimidine derivative. Its fundamental chemical properties are summarized in the table below.



Property	Value
CAS Number	2458163-94-3
Molecular Formula	C23H22N6O3
Molecular Weight	430.46 g/mol
Chemical Name	2-((2-(2-hydroxybenzylidene)hydrazinyl)-4-(4-methoxyphenyl)-6-morpholinopyrimidine-5-carbonitrile

Biological Activity and Mechanism of Action

PI3K-IN-34 demonstrates selective inhibitory activity against Class I PI3K isoforms, with a noted potency against PI3K-β. Its biological effects are primarily centered on the inhibition of cancer cell proliferation through the induction of cell cycle arrest and apoptosis.[1]

Enzymatic Inhibition

The inhibitory activity of **PI3K-IN-34** against key PI3K isoforms has been quantified, and the half-maximal inhibitory concentrations (IC₅₀) are presented below.

Target Isoform	IC ₅₀ (μM)
ΡΙ3Κ-α	11.73
РІЗК-β	6.09
РІЗК-δ	11.18

Cellular Activity

In vitro studies have demonstrated the antiproliferative effects of **PI3K-IN-34** in leukemia cell lines.

Cell Line	Activity	IC50 (μM)
Leukemia SR	Antiproliferative	4.37

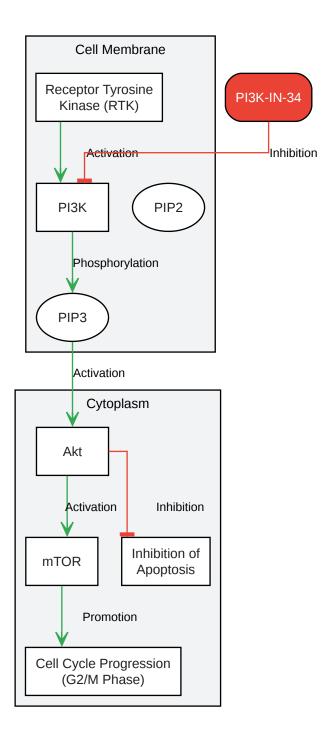


Mechanism of Action

PI3K-IN-34 exerts its anticancer effects by modulating the cell cycle and inducing programmed cell death (apoptosis). Treatment of leukemia SR cells with **PI3K-IN-34** at a concentration of 10 μM for 48 hours resulted in a significant accumulation of cells in the G2/M phase of the cell cycle (45.75% of cells) and a notable increase in the apoptotic cell population (22.83% in early and late stages).[1]

The inhibition of the PI3K/Akt/mTOR pathway by **PI3K-IN-34** is the underlying mechanism for these cellular outcomes. By blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), **PI3K-IN-34** prevents the activation of the downstream kinase Akt, a critical node in cell survival signaling.





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PI3K/Akt/mTOR Signaling Pathway Inhibition by PI3K-IN-34.

Experimental Protocols

The following are representative methodologies for the key experiments cited in the evaluation of **PI3K-IN-34**. These protocols are based on standard laboratory procedures for similar



compounds.

PI3K Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.

- Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ), PIP2 substrate, ATP,
 ADP-Glo™ Kinase Assay kit.
- Procedure: a. Prepare a reaction buffer containing the PI3K enzyme and the lipid substrate PIP2. b. Add serial dilutions of PI3K-IN-34 or a control inhibitor (e.g., LY294002) to the reaction mixture. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at room temperature for a specified time (e.g., 1 hour). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with enzyme activity. f. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic and antiproliferative effects of a compound on cancer cells.

- Cell Culture: Culture leukemia SR cells in appropriate media and conditions.
- Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. After cell attachment, treat the cells with various concentrations of **PI3K-IN-34** for 48 hours. c. Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells. d. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis

This flow cytometry-based assay determines the distribution of cells in the different phases of the cell cycle.



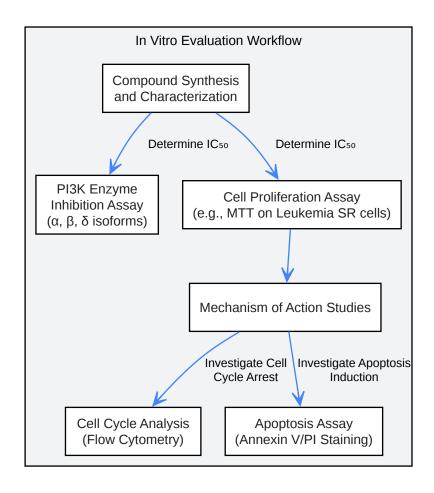
- Sample Preparation: Treat leukemia SR cells with 10 μM PI3K-IN-34 for 48 hours.
- Procedure: a. Harvest and wash the cells with PBS. b. Fix the cells in cold 70% ethanol. c.
 Treat the cells with RNase A to remove RNA. d. Stain the cellular DNA with propidium iodide
 (PI). e. Analyze the DNA content of the cells using a flow cytometer. f. The intensity of the PI
 fluorescence is proportional to the DNA content, allowing for the quantification of cells in the
 G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Sample Preparation: Treat leukemia SR cells with 10 μM PI3K-IN-34 for 48 hours.
- Procedure: a. Harvest and wash the cells with PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes. e. Analyze the stained cells by flow cytometry. f. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.





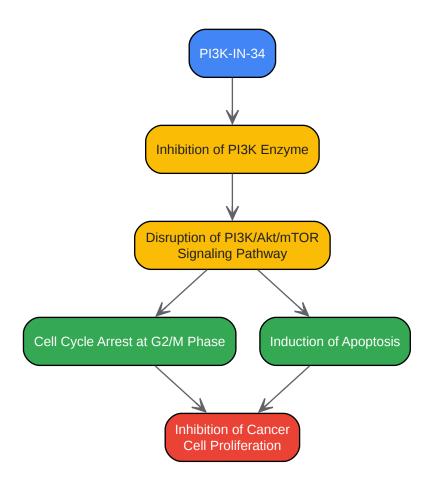
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General Experimental Workflow for PI3K-IN-34 Evaluation.

Logical Relationships in the Mechanism of Action

The anticancer effects of **PI3K-IN-34** follow a logical cascade of events initiated by the inhibition of its primary target.





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Logical Flow of **PI3K-IN-34**'s Anticancer Mechanism.

Conclusion

PI3K-IN-34 is a promising selective PI3K inhibitor with demonstrated in vitro efficacy against leukemia cells. Its ability to induce cell cycle arrest and apoptosis through the targeted inhibition of the PI3K/Akt/mTOR pathway underscores its potential as a lead compound for further anticancer drug development. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of **PI3K-IN-34**.

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References

- 1. tandfonline.com [tandfonline.com]
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